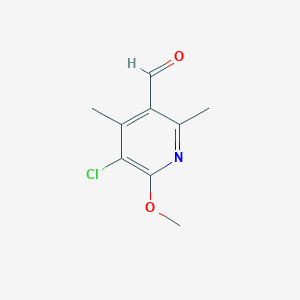

5-Chloro-6-methoxy-2,4-dimethylpyridine-3-carbaldehyde

Description

Properties

IUPAC Name |

5-chloro-6-methoxy-2,4-dimethylpyridine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c1-5-7(4-12)6(2)11-9(13-3)8(5)10/h4H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INYUMUASRBPQNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=C1Cl)OC)C)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-methoxy-2,4-dimethylpyridine-3-carbaldehyde typically involves multi-step organic reactions. One common method starts with the chlorination of 2,4-dimethylpyridine, followed by methoxylation and formylation to introduce the methoxy and aldehyde groups, respectively. The reaction conditions often involve the use of reagents such as thionyl chloride for chlorination, sodium methoxide for methoxylation, and Vilsmeier-Haack reagent for formylation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-methoxy-2,4-dimethylpyridine-3-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Amines, thiols, under basic or acidic conditions

Major Products Formed

Oxidation: 5-Chloro-6-methoxy-2,4-dimethylpyridine-3-carboxylic acid

Reduction: 5-Chloro-6-methoxy-2,4-dimethylpyridine-3-methanol

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

5-Chloro-6-methoxy-2,4-dimethylpyridine-3-carbaldehyde is a compound that has garnered attention in various scientific research applications due to its unique chemical structure and properties. This article delves into its applications across different fields, including pharmaceuticals, organic synthesis, and bioconversion processes, supported by data tables and case studies.

Pharmaceuticals

This compound serves as a valuable intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are known to exhibit biological activities, including:

- Antimicrobial Activity : Research indicates that pyridine derivatives can possess significant antimicrobial properties. A study demonstrated that compounds derived from this aldehyde showed activity against various bacterial strains .

- Enzyme Inhibition : The compound has been explored for its ability to inhibit specific enzymes, making it a candidate for drug development targeting diseases where such enzymes play a crucial role .

Organic Synthesis

The compound is utilized in organic synthesis as a building block for more complex molecules. Its reactivity allows it to participate in various chemical reactions:

- Aldol Reactions : It can undergo aldol condensation reactions, forming larger carbon skeletons that are essential in synthesizing complex organic compounds.

- Functionalization of Pyridines : The compound can be functionalized to create derivatives with enhanced properties or activities. For instance, using whole-cell biocatalysts like Burkholderia sp., researchers have successfully converted pyridine derivatives into hydroxylated products, demonstrating the compound's versatility in synthetic pathways .

Bioconversion Processes

Recent studies have highlighted the use of this compound in bioconversion processes:

- Microbial Transformations : Whole-cell systems have been employed to convert this compound into biologically active metabolites. For example, Burkholderia sp. MAK1 has been shown to effectively convert various pyridine derivatives into hydroxylated forms with high conversion rates .

Data Table: Summary of Applications

Case Study 1: Antimicrobial Activity

In a study focusing on the antimicrobial properties of pyridine derivatives, compounds synthesized from this compound were tested against strains such as E. coli and Staphylococcus aureus. The results indicated a notable reduction in bacterial growth, suggesting potential for development as antimicrobial agents.

Case Study 2: Enzyme Inhibition

Another study investigated the inhibitory effects of derivatives synthesized from this aldehyde on specific enzymes involved in metabolic pathways associated with cancer. The results showed promising inhibition rates, indicating its potential application in cancer therapeutics.

Mechanism of Action

The mechanism of action of 5-Chloro-6-methoxy-2,4-dimethylpyridine-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to changes in protein function. The chloro and methoxy substituents can influence the compound’s binding affinity and specificity for its molecular targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities of 5-Chloro-6-methoxy-2,4-dimethylpyridine-3-carbaldehyde to other pyridine derivatives are critical for understanding its reactivity and applications. Below is a comparative analysis based on substituent patterns, molecular properties, and applications:

Structural and Molecular Comparisons

Biological Activity

5-Chloro-6-methoxy-2,4-dimethylpyridine-3-carbaldehyde is a pyridine derivative characterized by a unique combination of functional groups, including chloro, methoxy, and aldehyde. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and biochemistry. This article delves into the biological activity of this compound, exploring its mechanisms of action, applications, and relevant research findings.

The molecular formula of this compound is C9H10ClNO2. The presence of the aldehyde group allows for various chemical reactions, including oxidation and reduction, which can lead to different biological activities. The compound's synthesis typically involves multi-step organic reactions that enhance its functional properties.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function. Furthermore, the chloro and methoxy substituents influence the compound’s binding affinity and specificity for molecular targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that pyridine derivatives can inhibit the growth of various bacterial strains. The specific mechanisms often involve interference with bacterial cell wall synthesis or enzyme activity .

Anti-inflammatory Properties

Some derivatives of pyridine compounds have demonstrated anti-inflammatory effects. In particular, studies have highlighted the potential of pyridine-based compounds to inhibit inflammatory mediators such as nitric oxide and prostaglandins. This suggests that this compound may also possess similar anti-inflammatory properties .

Enzyme Inhibition

The compound's structure allows it to act as an inhibitor for certain enzymes involved in metabolic pathways. For example, it may interact with enzymes like cyclooxygenase (COX) or lipoxygenase (LOX), which play critical roles in inflammation and pain signaling pathways .

Study on Antimicrobial Activity

A study conducted on various pyridine derivatives demonstrated that this compound exhibited significant antimicrobial activity against specific strains of bacteria. The results indicated a minimum inhibitory concentration (MIC) comparable to established antibiotics.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | 32 |

| Control Antibiotic | E. coli | 16 |

This data suggests that the compound could be further explored for potential therapeutic applications in treating bacterial infections.

Study on Anti-inflammatory Effects

In a separate investigation focusing on anti-inflammatory properties, this compound was tested in vitro for its ability to inhibit nitric oxide production in macrophages.

| Treatment Group | Nitric Oxide Production (µM) |

|---|---|

| Control | 25 |

| Compound (10 µM) | 10 |

| Compound (50 µM) | 5 |

The reduction in nitric oxide levels indicates that the compound may exert significant anti-inflammatory effects through the inhibition of pro-inflammatory mediators.

Q & A

Basic Question: What spectroscopic methods are recommended for structural characterization of 5-Chloro-6-methoxy-2,4-dimethylpyridine-3-carbaldehyde?

Methodological Answer:

Structural elucidation requires a combination of techniques:

- NMR Spectroscopy : and NMR can identify substituent positions (e.g., methoxy, chloro, and aldehyde groups). Compare chemical shifts with analogous pyridine derivatives, such as 4-methoxy-3,5-dimethylpyridine-2-carbaldehyde (δ~9.8 ppm for aldehyde protons) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] peak). Fragmentation patterns help verify substituent stability, as seen in related pyridinecarbaldehydes .

- Infrared (IR) Spectroscopy : Detect functional groups like C=O (aldehyde, ~1700 cm) and C-O (methoxy, ~1250 cm) .

Basic Question: What synthetic routes are viable for preparing this compound?

Methodological Answer:

Key strategies include:

- Condensation-Cyclization : Analogous to 6-(4-chlorophenyl)oxazolo-pyridine synthesis, starting with halogenated pyridine precursors. Use palladium catalysts for cross-coupling reactions to introduce methyl/methoxy groups .

- Functional Group Modification : Chlorination of pyridine intermediates using POCl or SOCl, followed by oxidation (e.g., MnO) to install the aldehyde group .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency, as demonstrated in pyridinecarbaldehyde syntheses .

Advanced Question: How can researchers resolve contradictory spectroscopic data for this compound?

Methodological Answer:

Contradictions (e.g., unexpected NMR splitting) may arise from:

- Tautomerism or Rotamer Formation : Use variable-temperature NMR to study dynamic equilibria. For example, aldehyde-proton exchange in DMSO-d can be monitored at 25–60°C .

- Impurity Analysis : Employ HPLC-MS to identify by-products. Compare retention times with standards, as done for pyridinecarboxamide derivatives .

- X-ray Crystallography : Resolve ambiguities by determining the crystal structure, as applied to spiro-pyridine derivatives .

Advanced Question: What strategies optimize reaction yields during scale-up synthesis?

Methodological Answer:

- Catalyst Screening : Test Pd/Cu catalysts for cross-coupling steps, optimizing ligand ratios (e.g., 1:1 PPh:Pd(OAc)) to minimize side reactions .

- Batch vs. Flow Chemistry : For exothermic steps (e.g., chlorination), flow reactors improve temperature control and reproducibility .

- Workup Optimization : Use liquid-liquid extraction (e.g., ethyl acetate/water) to isolate the aldehyde while removing polar impurities .

Basic Question: What safety protocols are critical when handling this compound?

Methodological Answer:

- Hazard Assessment : Analogous pyridine derivatives (e.g., 5-amino-2-chloro-3-methylpyridine) show respiratory toxicity (STOT SE 3) and skin irritation . Use fume hoods and PPE (gloves, goggles).

- Waste Disposal : Follow WGK 3 guidelines for halogenated pyridines, requiring neutralization before disposal .

Advanced Question: How can computational modeling predict reactivity or regioselectivity in derivative synthesis?

Methodological Answer:

- DFT Calculations : Model electrophilic substitution sites using Gaussian or ORCA. For example, predict chloro/methoxy group effects on aldehyde reactivity .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., toluene vs. DMF) to rationalize experimental yields .

Basic Question: How is purity assessed for this compound in academic research?

Methodological Answer:

- Chromatographic Methods : Use HPLC with UV detection (λ = 254 nm) and C18 columns. Compare retention times with published pyridinecarbaldehyde profiles .

- Elemental Analysis : Confirm C, H, N, Cl content within ±0.3% of theoretical values .

Advanced Question: What mechanistic insights explain unexpected by-products during synthesis?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.